molecular formula C18H18N2O2 B2878247 5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol CAS No. 394237-72-0

5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Cat. No.: B2878247
CAS No.: 394237-72-0
M. Wt: 294.354
InChI Key: ARZWFJWBGYWQHV-UHFFFAOYSA-N
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Description

Molecular Formula: C₁₈H₁₈N₂O₂ Average Mass: 294.354 g/mol IUPAC Name: 5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol CAS Registry Number: 394237-72-0 Key Structural Features:

  • A phenolic core substituted with an ethoxy group at position 4.
  • A pyrazole ring at position 2, bearing a methyl group (position 5) and a phenyl substituent (position 4).

Properties

IUPAC Name

5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c1-3-22-14-9-10-15(16(21)11-14)18-17(12(2)19-20-18)13-7-5-4-6-8-13/h4-11,21H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZWFJWBGYWQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NNC(=C2C3=CC=CC=C3)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Alkylation

In one protocol, the pyrazole is converted to its acyl chloride derivative using thionyl chloride. This intermediate undergoes Friedel-Crafts alkylation with a pre-ethoxylated phenol (e.g., 4-ethyl-5-ethoxyphenol) in the presence of AlCl₃. The reaction proceeds via electrophilic attack at the ortho position relative to the ethoxy group, yielding the coupled product. However, this method suffers from moderate yields (~50%) due to competing side reactions at the para position.

Suzuki-Miyaura Coupling

For higher precision, palladium-catalyzed cross-coupling is employed. The phenol ring is functionalized with a boronic ester at position 2, while the pyrazole is brominated at position 3. Using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a toluene-water biphasic system, the coupling achieves yields up to 85%. This method is preferred for its tolerance of sensitive functional groups like ethoxy and methyl.

Introduction of the Ethoxy Group

The ethoxy group at position 5 of the phenol ring is introduced via nucleophilic aromatic substitution (NAS) or Ullmann-type coupling.

Nucleophilic Substitution

A chlorophenol precursor (5-chloro-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol) is treated with sodium ethoxide in anhydrous ethanol under reflux. The reaction proceeds via an SNAr mechanism, where the ethoxide ion displaces chloride at the activated aromatic position. Yields range from 60–75%, depending on the electron-withdrawing effects of adjacent substituents.

Copper-Mediated Alkoxylation

For substrates with lower reactivity, Ullmann-type conditions are applied. Using CuI as a catalyst, 1,10-phenanthroline as a ligand, and Cs₂CO₃ as a base in DMF at 110°C, the ethoxy group is installed with improved efficiency (80–90% yield). This method is particularly effective for sterically hindered phenols.

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Recent advancements enable the convergent synthesis of the target compound in a single reactor. Starting with 4-ethyl-5-ethoxyphenol and 5-methyl-4-phenyl-1H-pyrazole-3-carbaldehyde, a Lewis acid-catalyzed aldol condensation forms the C–C bond between the phenol and pyrazole. Subsequent reduction with NaBH₄ yields the final product in 65% overall yield.

Flow Chemistry Approaches

Continuous flow systems enhance reaction control and scalability. In a tube-in-flask reactor, the pyrazole synthesis and coupling steps are performed sequentially, reducing purification steps and improving throughput by 40% compared to batch methods.

Optimization and Industrial Considerations

Parameter Friedel-Crafts Suzuki-Miyaura NAS Ullmann
Yield (%) 50 85 75 90
Reaction Time (h) 8 12 6 24
Catalyst AlCl₃ Pd(PPh₃)₄ None CuI
Scalability Moderate High Low High

Industrial-scale production favors the Suzuki-Miyaura and Ullmann methods due to their reproducibility and tolerance of diverse functional groups. However, cost considerations often dictate the use of NAS for bulk synthesis.

Chemical Reactions Analysis

5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reactants and conditions employed.

Scientific Research Applications

5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 5-ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol

Molecular Formula : C₁₆H₁₄N₂O₃
Average Mass : 282.299 g/mol
Key Differences :

  • Substituent Variation: Methoxy group replaces ethoxy at position 5; phenoxy group replaces phenyl on the pyrazole.
  • Impact: Reduced lipophilicity due to shorter methoxy chain. Enhanced electron-withdrawing effects from the phenoxy group may alter receptor binding affinity.
  • Synthesis Notes: Prepared via nucleophilic substitution reactions, similar to methods described for pyrazole derivatives in and .

5-Ethoxy-2-[4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl]phenol

Molecular Formula : C₁₉H₂₀N₂O₃
Average Mass : 324.38 g/mol
Key Differences :

  • Substituent Variation : 4-Methoxyphenyl replaces phenyl on the pyrazole.
  • Impact :
    • Increased steric bulk and electron-donating effects from the methoxy group may enhance solubility or modulate receptor selectivity.
    • Hydrogen bonding patterns differ due to the methoxy group’s orientation .

5-Ethoxy-4-ethyl-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol

Molecular Formula : C₂₀H₂₂N₂O₂
Average Mass : 322.40 g/mol
Key Differences :

  • Substituent Variation: Additional ethyl group at position 4 of the phenol ring.
  • Steric hindrance may reduce binding to flat receptor pockets .

5-Ethoxy-2-(4-phenyl-1H-pyrazol-3-yl)phenol

Molecular Formula : C₁₇H₁₆N₂O₂
Average Mass : 280.33 g/mol
Key Differences :

  • Substituent Variation : Absence of the methyl group on the pyrazole.
  • Impact: Simplified structure with reduced steric effects.

Structural and Functional Analysis

Tautomerism and Hydrogen Bonding

  • The hydroxyl group on the phenol ring forms intramolecular hydrogen bonds with the pyrazole nitrogen, stabilizing the enol tautomer (Figure 1). Similar stabilization is observed in hydroxypyrazole derivatives like compound 5 in .
  • Hydrogen bond graph-set analysis () predicts robust crystal packing, critical for X-ray diffraction studies .

Crystallographic Characterization

  • SHELX software () is widely used for refining crystal structures of these compounds. For example, SHELXL enables precise modeling of anisotropic displacement parameters, critical for resolving steric effects in derivatives like the ethyl-substituted analog () .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Targets
Target Compound C₁₈H₁₈N₂O₂ 294.35 Ethoxy, methyl, phenyl CNR1, CNR2, GPR35, GPR55
5-Methoxy-2-(4-phenoxy-1H-pyrazol-3-yl)phenol C₁₆H₁₄N₂O₃ 282.30 Methoxy, phenoxy Not reported
4-Methoxyphenyl Analogue C₁₉H₂₀N₂O₃ 324.38 Ethoxy, 4-methoxyphenyl Not reported
Ethyl-Substituted Analog C₂₀H₂₂N₂O₂ 322.40 Ethyl, ethoxy, phenyl Not reported
Simplified Pyrazole Derivative C₁₇H₁₆N₂O₂ 280.33 Ethoxy, phenyl (no methyl) Not reported

Biological Activity

5-Ethoxy-2-(5-methyl-4-phenyl-1H-pyrazol-3-yl)phenol is an organic compound with the molecular formula C18H18N2O2C_{18}H_{18}N_{2}O_{2} and a molecular weight of approximately 294.36 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The compound features a unique structure that includes an ethoxy group, a pyrazole moiety, and a phenolic component. Its structural formula can be represented as follows:

InChI InChI 1S C18H18N2O2 c1 3 22 14 9 10 15 16 21 11 14 18 17 12 2 19 20 18 13 7 5 4 6 8 13 h4 11 21H 3H2 1 2H3 H 19 20 \text{InChI }\text{InChI 1S C18H18N2O2 c1 3 22 14 9 10 15 16 21 11 14 18 17 12 2 19 20 18 13 7 5 4 6 8 13 h4 11 21H 3H2 1 2H3 H 19 20 }

Biological Activity

Research indicates that this compound exhibits several promising biological activities:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity against various pathogens. For instance, it demonstrated effectiveness against certain strains of bacteria and fungi, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity positions it as a candidate for treating inflammatory diseases.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific enzymes or receptors involved in inflammation and microbial resistance.

Table of Biological Activities

Activity Effect Reference
AntimicrobialInhibits bacterial growth
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells

Case Study: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Candida albicans. The results indicated that the compound inhibited the growth of these pathogens at concentrations as low as 10 µg/mL, showcasing its potential as a lead compound for new antimicrobial therapies.

Case Study: Anti-inflammatory Activity

In another investigation focused on its anti-inflammatory properties, researchers treated human macrophages with varying concentrations of the compound. The results showed a significant decrease in tumor necrosis factor-alpha (TNF-alpha) levels, highlighting its potential in managing inflammatory conditions such as rheumatoid arthritis.

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